Sporothriolide

描述

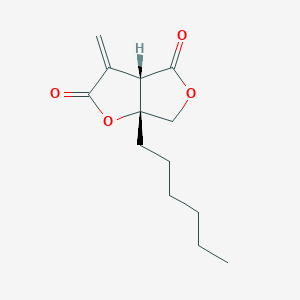

Structure

3D Structure

属性

CAS 编号 |

154799-92-5 |

|---|---|

分子式 |

C13H18O4 |

分子量 |

238.28 g/mol |

IUPAC 名称 |

(3aS,6R,6aR)-6-hexyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione |

InChI |

InChI=1S/C13H18O4/c1-3-4-5-6-7-9-11-10(13(15)16-9)8(2)12(14)17-11/h9-11H,2-7H2,1H3/t9-,10+,11+/m1/s1 |

InChI 键 |

AENZSPQGLJVLND-VWYCJHECSA-N |

手性 SMILES |

CCCCCC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1 |

规范 SMILES |

CCCCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |

其他CAS编号 |

154799-92-5 |

同义词 |

6-n-hexyl-3,3a,6,6a-tetrahydro-3-methylenefuro(3,4-b)furan-2,4-dione sporothriolide |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery, Isolation, and Characterization of Sporothriolide from Hypoxylon monticulosum

For Researchers, Scientists, and Drug Development Professionals

Introduction

The urgent need for novel anti-infective agents has driven extensive research into natural products, which have historically been a rich source of new drug leads.[1] Fungi, particularly those from diverse ecological niches, are known to produce a vast array of bioactive secondary metabolites. The fungal genus Hypoxylon, belonging to the family Hypoxylaceae, is a prolific producer of such compounds, with over 200 metabolites identified to date.[2][3] This guide provides a comprehensive technical overview of the discovery, isolation, and characterization of Sporothriolide, a potent antifungal metabolite, from the fungus Hypoxylon monticulosum. The discovery of this compound in this species underscores the value of exploring tropical fungi for new therapeutic agents.[1]

Discovery Through Bioassay-Guided Fractionation

This compound was identified from Hypoxylon monticulosum during a screening of approximately 50 submerged cultures of various Xylariaceae species from French Guiana.[1] The primary objective of the screening was to find novel anti-infective compounds. Extracts from H. monticulosum cultures exhibited pronounced antifungal activity, prompting further investigation.[1]

The identification of this compound as the active principle was achieved through a bioassay-guided fractionation approach.[1] This systematic process involves separating the crude fungal extract into fractions and testing the biological activity of each fraction, allowing researchers to progressively purify the active compound. This methodology confirmed that this compound was the metabolite responsible for the observed antifungal effects.[1] Interestingly, while this compound was previously reported from other fungal taxa, its consistent production in multiple cultures of H. monticulosum suggests it may serve as a species-specific chemotaxonomic marker for this fungus within the Hypoxylon genus.[1]

Isolation and Purification

The isolation of this compound from Hypoxylon monticulosum involves a multi-step process beginning with submerged fermentation, followed by extraction and chromatographic purification.

Experimental Protocol: Fungal Culture and Extraction

-

Fungal Strain : Hypoxylon monticulosum strain MUCL 54604 was utilized for fermentation.[1]

-

Culture Medium : The strain was grown in a Yeast-Malt-Glucose (YMG) medium.[1]

-

Fermentation : Submerged cultures were established and maintained to allow for the production of secondary metabolites.

-

Extraction of Supernatant : Following fermentation, the culture broth was processed to separate the supernatant, which contained the secreted metabolites.[1]

-

Solid-Phase Extraction : The resulting extract was filtered through a Polymeric Reversed Phase solid-phase cartridge (Strata-X 33 µm). This initial step yielded 152 mg of crude extract from the culture of strain MUCL 54604.[1]

-

Final Purification : The crude extract was subjected to preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound in its pure form.[1]

Experimental Workflow: Isolation of this compound

References

- 1. This compound derivatives as chemotaxonomic markers for Hypoxylon monticulosum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Resolution of the Hypoxylon fuscum Complex (Hypoxylaceae, Xylariales) and Discovery and Biological Characterization of Two of Its Prominent Secondary Metabolites [mdpi.com]

Characterization of Sporothriolide as a furofurandione-type fungal metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporothriolide, a naturally occurring furofurandione-type metabolite, has garnered significant interest within the scientific community due to its potent biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the characterization of this compound, detailing its chemical properties, producing organisms, and biosynthetic pathway. Furthermore, this document outlines the key experimental protocols for its isolation, purification, and structural elucidation, and presents its biological activity profile. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a bicyclic lactone belonging to the furofurandione class of fungal secondary metabolites.[1] First isolated from Sporothrix sp., it has since been identified in various species of the fungal genus Hypomontagnella (formerly Hypoxylon).[1][2] Its chemical structure features a fused γ-lactone and a γ-butyrolactone ring system, a structural motif shared by other bioactive fungal metabolites. The significant antifungal activity of this compound has positioned it as a promising lead compound for the development of new anti-infective agents.[1][3] This guide delves into the technical details of its characterization, providing a foundation for further research and development.

Chemical Structure and Properties

This compound is characterized by a tetrahydrofuro[3,4-b]furan-2,4-dione core. Its systematic name is (3aS,6R,6aR)-6-heptyl-3-methylenedihydrofuro[3,4-b]furan-2,4-dione.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H18O4 | [1] |

| Molecular Weight | 238.28 g/mol | [1] |

| Appearance | Colorless oil | [1] |

| Specific Rotation | [α]25 D −144 (c 3.3, CHCl3) | [1] |

| Melting Point | 101-104.4 °C (from synthesis) | [4] |

Producing Organisms

This compound has been isolated from several fungal species, primarily within the Ascomycota phylum. The known producers include:

-

Sporothrix sp.[2]

-

Hypomontagnella monticulosa (formerly Hypoxylon monticulosum)[1][5]

-

Hypomontagnella spongiphila[5]

-

Hypomontagnella submonticulosa[5]

-

Nodulisporium sp. A21 (an endophyte from Ginkgo biloba)[6]

These fungi are often found as endophytes or saprophytes in various ecological niches.[5][6] The production of this compound can be influenced by culture conditions, including the media composition and fermentation time.[3]

Experimental Protocols

Fungal Cultivation and Metabolite Extraction

A general protocol for the cultivation of a this compound-producing fungus and subsequent extraction of the metabolite is outlined below. This protocol is a composite based on common practices in mycology and natural product chemistry.

Caption: General workflow for fungal cultivation and extraction.

Protocol Details:

-

Inoculation and Cultivation: Inoculate the desired fungal strain (e.g., Hypomontagnella monticulosa) into a suitable liquid medium such as Potato Dextrose Broth (PDB).[3] Incubate the culture at room temperature (around 25-28°C) with shaking for a period of 14-21 days to allow for sufficient growth and metabolite production.[3]

-

Extraction: After incubation, separate the fungal mycelium from the culture broth by filtration. The culture filtrate is then subjected to liquid-liquid extraction with an appropriate organic solvent, typically ethyl acetate.[4] The organic phases are combined and concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.[4]

Isolation and Purification

The crude extract is subjected to chromatographic techniques to isolate and purify this compound.

Protocol Details:

-

Initial Fractionation: The crude extract is often first fractionated using column chromatography on silica gel with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate compounds based on polarity.[1]

-

Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or analytical HPLC, are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol/water or acetonitrile/water) to yield pure this compound.[1]

Structure Elucidation

The chemical structure of the isolated this compound is determined using a combination of spectroscopic techniques.

Caption: Workflow for the structural elucidation of this compound.

Protocol Details:

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass of the molecule and, consequently, its molecular formula.[1] For this compound, a prominent [M+H]+ ion is typically observed.[1]

-

NMR Spectroscopy: A suite of Nuclear Magnetic Resonance (NMR) experiments are conducted to elucidate the detailed chemical structure.

-

1H NMR: Provides information on the number and chemical environment of protons in the molecule.[1]

-

13C NMR: Reveals the number and types of carbon atoms.[1]

-

2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the connectivity between protons and carbons, and thus, the overall carbon skeleton and the placement of functional groups.[1]

-

Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in CDCl3)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 168.9 | |

| 3 | 134.0 | |

| 3a | 84.1 | |

| 4 | 171.1 | |

| 6 | 77.9 | 5.14 (ddd, 9.4, 6.3, 3.1) |

| 6a | 47.9 | 4.64 (dd, 9.4, 6.3) |

| 7 | 131.2 | 6.46 (d, 2.8), 6.15 (d, 2.8) |

| 1' | 34.1 | 1.86 (m), 1.76 (m) |

| 2' | 28.9 | 1.52 (m) |

| 3' | 25.1 | 1.35 (m) |

| 4' | 31.6 | 1.30 (m) |

| 5' | 22.5 | 1.30 (m) |

| 6' | 14.0 | 0.88 (t, 6.8) |

Data compiled from Surup et al. (2014).[1]

Biosynthesis

The biosynthesis of this compound has been elucidated and involves a dedicated biosynthetic gene cluster (BGC).[3][5] The pathway originates from fatty acid biosynthesis and involves key enzymes such as a fatty acid synthase (FAS) and a citrate synthase (CS).[3][5]

Caption: Simplified biosynthetic pathway of this compound.

The key steps in the biosynthesis are:

-

A dedicated fungal FAS produces decanoate.[2]

-

The decanoate is condensed with oxaloacetate by a citrate synthase to form an alkyl citrate intermediate.[2]

-

A series of oxidative modifications, including hydroxylations catalyzed by oxygenases, process this intermediate.[2]

-

Finally, lactonases are involved in the formation of the characteristic bis-lactone structure of this compound.[2]

Biological Activity

This compound exhibits a range of biological activities, with its antifungal properties being the most pronounced.

Table 3: Biological Activity of this compound

| Activity | Organism/Cell Line | Value | Reference |

| Antifungal | Candida albicans | Strong activity (in agar diffusion assay) | [1] |

| Antifungal | Various filamentous fungi and yeasts | Strong activity | [1] |

| Cytotoxicity | HCT-116, CHO-K1, U-2 OS cell lines | No significant activity | [1] |

| Antibacterial | Gram-positive and Gram-negative bacteria | No significant activity | [1] |

| Antifungal (EC50) | Not specified | 11.6 ± 0.8 μM | [3] |

The potent and selective antifungal activity of this compound makes it a compelling candidate for further investigation as a potential therapeutic agent.[1][3]

Relationship with Sporochartines

This compound is a precursor to another class of fungal metabolites called sporochartines.[5] In vitro studies have shown that sporochartines are formed through a non-enzymatic Diels-Alder cycloaddition reaction between this compound and trienylfuranol A, another fungal metabolite.[3][5] This reaction can occur during fermentation and the extraction process.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microscale Methodology for Structure Elucidation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. Fungal Isolation Protocol | The AFWG [afwgonline.com]

Unraveling the Synthesis of Sporothriolide: A Deep Dive into its Biosynthetic Gene Cluster

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the elucidation of the sporothriolide biosynthetic gene cluster (spo), a crucial pathway for the production of the potent antifungal agent, this compound. Discovered in ascomycetes such as Hypomontagnella monticulosa, H. spongiphila, and H. submonticulosa, this novel biosynthetic route, originating from fatty acid metabolism, presents significant opportunities for the development of new antifungal therapies. This document details the genetic components, enzymatic functions, and experimental methodologies that have been pivotal in understanding this unique metabolic pathway.

Core Components of the this compound Biosynthetic Gene Cluster

The spo gene cluster is comprised of a series of genes encoding the enzymatic machinery necessary for the biosynthesis of this compound. Key to this process are a fatty acid synthase, a citrate synthase, and a series of tailoring enzymes that collaboratively assemble and modify the final product. The functions of the individual genes within this cluster have been largely elucidated through a combination of bioinformatics analysis, targeted gene knockouts, and heterologous expression experiments.[1][2][3]

| Gene | Proposed Function | Experimental Evidence |

| spofasA | Fatty Acid Synthase α-subunit | Co-knockout with spoE led to the loss of this compound production.[1][2][3] |

| spofasB | Fatty Acid Synthase β-subunit | Part of the fatty acid synthase complex essential for the synthesis of the octylmalonyl-CoA precursor. |

| spoE | Citrate Synthase | Co-knockout with spofasA resulted in the abolishment of this compound biosynthesis.[1][2][3] |

| spoK | Decarboxylase | Proposed to be involved in the decarboxylation of the citrate synthase product. |

| spoL | Acyl-CoA Thioesterase | Potentially involved in the release of the fatty acid intermediate. |

| spoG | Dioxygenase | Heterologous expression of spoG with other spo genes led to the production of hydroxylated intermediates.[1] |

| spoH | Lactonase | Proposed to catalyze the final lactonization steps to form the bicyclic core of this compound.[1] |

| spoJ | Lactonase | Also implicated in the final cyclization steps of the biosynthetic pathway.[1] |

| spoI | Hydrolase | In vitro studies suggest a role in self-resistance of the producing organism by hydrolyzing this compound.[1] |

| spoF | Transporter | Putatively involved in the export of this compound or its intermediates. |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is initiated by the fatty acid synthase complex (spofasA and spofasB), which produces an octylmalonyl-CoA precursor. This is then condensed with oxaloacetate by the citrate synthase SpoE. Subsequent tailoring reactions, including decarboxylation, hydroxylation, and lactonizations, are carried out by the remaining enzymes in the cluster to yield the final this compound molecule.

Experimental Elucidation of the Pathway

The function of the spo gene cluster was confirmed through a series of meticulous experiments, primarily gene knockouts in the native producer and heterologous expression of gene subsets in Aspergillus oryzae.

Gene Knockout Experiments

Simultaneous knockout of the fatty acid synthase subunit gene spofasA and the citrate synthase gene spoE in H. spongiphila led to the complete abolishment of this compound production, confirming the essential role of these genes in the biosynthetic pathway.[1][2][3]

Heterologous Expression in Aspergillus oryzae

To further dissect the pathway, various combinations of spo genes were expressed in the heterologous host Aspergillus oryzae. These experiments were instrumental in identifying the roles of specific enzymes and isolating key biosynthetic intermediates.

| Experiment ID | Expressed Genes | Detected Products | Conclusion |

| 1 | spofasA, spofasB, spoE, spoK, spoL | Octyl itaconic acid | These genes are sufficient for the synthesis of the initial stable intermediate. |

| 2 | spofasA, spofasB, spoE, spoK, spoL, spoG | Hydroxylated derivatives of octyl itaconic acid | SpoG is a dioxygenase responsible for hydroxylation steps in the pathway.[1] |

| 3 | Full spo gene cluster (spoA-L) | This compound and related shunt products | The complete gene cluster is required for the biosynthesis of the final product.[1] |

Experimental Protocols

Gene Knockout in Hypomontagnella (Protoplast Transformation)

-

Vector Construction: A knockout cassette containing a hygromycin resistance gene flanked by sequences homologous to the target gene's upstream and downstream regions is constructed.

-

Protoplast Preparation: Mycelia from a young culture of Hypomontagnella are treated with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and driselase) to generate protoplasts.

-

Transformation: The knockout cassette is introduced into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

-

Selection and Screening: Transformed protoplasts are regenerated on a medium containing hygromycin. Resistant colonies are then screened by PCR and Southern blotting to confirm the gene replacement event.

Heterologous Expression in Aspergillus oryzae

-

Gene Amplification and Cloning: The target spo genes are amplified from cDNA of the producing organism and cloned into fungal expression vectors under the control of a strong constitutive promoter, such as the amyB promoter.

-

Host Strain: Aspergillus oryzae NSAR1, a strain with a reduced background of native secondary metabolites, is a suitable host.[1]

-

Transformation: Protoplasts of A. oryzae are prepared and transformed with the expression vectors using a PEG-calcium chloride-mediated method.

-

Cultivation and Analysis: Transformed fungal strains are cultivated in a suitable production medium. The culture broth and mycelia are then extracted with an organic solvent (e.g., ethyl acetate), and the extracts are analyzed by high-performance liquid chromatography-mass spectrometry (HPLC-MS) to detect the production of this compound and its intermediates.

Conclusion and Future Perspectives

The successful elucidation of the this compound biosynthetic gene cluster provides a genetic blueprint for the production of this valuable antifungal compound. This knowledge opens up avenues for metabolic engineering to enhance this compound titers, as well as for combinatorial biosynthesis approaches to generate novel analogs with improved therapeutic properties. Further in vitro characterization of the individual spo enzymes will provide deeper insights into their catalytic mechanisms and substrate specificities, paving the way for their application as biocatalysts in synthetic chemistry. The methodologies outlined in this guide serve as a valuable resource for the broader scientific community engaged in the discovery and characterization of novel natural product biosynthetic pathways.

References

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural producers of sporothriolide and its related derivatives. It delves into the biosynthetic pathways, cultivation and extraction protocols, and quantitative production data, offering valuable insights for researchers and professionals in drug development and natural product chemistry.

Natural Producers of this compound and Derivatives

This compound and its derivatives are primarily produced by filamentous fungi belonging to the genus Hypomontagnella (formerly classified as Hypoxylon). These ascomycetes are the key natural sources identified for this class of bioactive compounds.

The main producers that have been documented in scientific literature include:

-

Hypomontagnella monticulosa (formerly Hypoxylon monticulosum)[1]

-

Hypomontagnella spongiphila

-

Sporothrix sp. [5]

These fungi have been isolated from various terrestrial and marine environments, indicating a widespread distribution of this compound-producing strains.

A variety of this compound-related derivatives have been isolated from these fungal cultures, including:

-

Sporothric acid [6]

-

Isosporothric acid [1]

-

Dihydroisosporothric acid [1]

-

Deoxysporothric acid [6]

-

Sporochartines A-E : These are Diels-Alder adducts of this compound and trienylfuranol A.[1][7]

-

Sporothioethers : Sulfur-containing derivatives of this compound.

Quantitative Production Data

| Compound | Producing Organism(s) | Reported Yield (mg L⁻¹) | Reference(s) |

| This compound | Hypomontagnella monticulosa, H. spongiphila, H. submonticulosa | 180 - 238 | |

| Sporochartine A | Hypoxylon monticulosum | Not specified | [1] |

| Sporothric acid | Hypoxylon monticulosum | Not specified | [6] |

| Isosporothric acid | Hypoxylon monticulosum | Not specified | [1] |

| Dihydroisosporothric acid | Hypoxylon monticulosum | Not specified | [1] |

Biosynthesis of this compound and Its Derivatives

The biosynthesis of this compound originates from fatty acid metabolism and involves a dedicated biosynthetic gene cluster (spo BGC). The pathway has been elucidated through gene knockout studies and heterologous expression experiments.

Biosynthetic Pathway of this compound

The proposed biosynthetic pathway for this compound involves the following key steps:

-

Fatty Acid Synthesis : The pathway initiates with the synthesis of a decanoic acid precursor, likely as a CoA thiolester, by the fatty acid synthase subunits SpoFasA and SpoFasB.[2]

-

Condensation with Oxaloacetate : The decanoyl-CoA is condensed with oxaloacetate by a citrate synthase (CS), SpoE, to form an octanyl citrate intermediate.[2]

-

Formation of Octyl Itaconic Acid : The octanyl citrate undergoes dehydration and decarboxylation, catalyzed by SpoK and SpoL, to yield the first stable intermediate, octyl itaconic acid.[2]

-

Hydroxylation Events : The dioxygenase SpoG catalyzes the hydroxylation of octyl itaconic acid at the C-5 and C-6 positions.[2]

-

Lactonization : The resulting dihydroxylated intermediate undergoes spontaneous or enzyme-assisted lactonization to form the characteristic furo[3,4-b]furan-2,4-dione core of this compound. Sporothric acid is a potential intermediate in this final step.[2][6]

A hydrolase is also encoded within the gene cluster and is believed to contribute to the self-resistance of the producing organism.

Formation of Sporochartines

Sporochartines are formed through a non-enzymatic Diels-Alder cycloaddition reaction between this compound and trienylfuranol A.[3][4] This reaction highlights a fascinating aspect of natural product diversification where a biosynthetic pathway intermediate undergoes a spontaneous chemical transformation to generate structural complexity.

Experimental Protocols

This section provides detailed methodologies for the cultivation of producing organisms, extraction of the target compounds, and a general workflow for heterologous expression.

Cultivation of Hypoxylon monticulosum**

Materials:

-

YMG media: 10 g L⁻¹ malt extract, 4 g L⁻¹ glucose, 4 g L⁻¹ yeast extract.

-

ZM½ media: 5 g L⁻¹ glucose, 1 g L⁻¹ peptone, 1 g L⁻¹ yeast extract, 1 g L⁻¹ malt extract, 20 g L⁻¹ agar (for solid media).

-

500-mL Erlenmeyer flasks.

-

Shaker incubator.

Procedure:

-

Prepare YMG and ZM½ media and sterilize by autoclaving.

-

Inoculate 200 mL of YMG or ZM½ liquid medium in a 500-mL Erlenmeyer flask with a mycelial plug of Hypoxylon monticulosum.

-

Incubate the cultures on a rotary shaker at 120 rpm and 22°C in the dark.

-

Monitor the fermentation for the production of this compound and its derivatives using analytical techniques such as HPLC-MS. Production is typically observed after several days of cultivation.

Extraction and Purification of this compound and Derivatives

Materials:

-

Ethyl acetate

-

Acetone

-

Sodium sulfate

-

Rotary evaporator

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Acetonitrile (ACN)

-

Water (H₂O)

-

Formic acid (FA)

Procedure:

-

Extraction:

-

Separate the fungal mycelium from the culture broth by vacuum filtration.

-

Extract the mycelium with acetone. Filter and evaporate the acetone under reduced pressure.

-

Extract the remaining aqueous phase with an equal volume of ethyl acetate.

-

Extract the culture filtrate with an equal volume of ethyl acetate.

-

Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate, filter, and evaporate to dryness to obtain the crude extract.

-

-

Purification by Preparative HPLC:

-

Dissolve the crude extract in a suitable solvent (e.g., methanol or ACN/H₂O).

-

Perform preparative HPLC using a reversed-phase C18 column.

-

A typical mobile phase consists of a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Example Gradient Program:

-

0-5 min: 10% ACN

-

5-35 min: 10-90% ACN (linear gradient)

-

35-40 min: 90% ACN (isocratic)

-

40-45 min: 90-10% ACN (linear gradient)

-

45-50 min: 10% ACN (isocratic)

-

-

Monitor the elution profile using a UV detector (e.g., at 210 nm and 254 nm).

-

Collect fractions corresponding to the peaks of interest.

-

Analyze the collected fractions by analytical HPLC-MS to confirm the presence and purity of this compound and its derivatives.

-

Combine the pure fractions and evaporate the solvent to obtain the purified compounds.[8]

-

Heterologous Expression of the spo Gene Cluster

Heterologous expression in a well-characterized host like Aspergillus oryzae is a powerful tool for studying the biosynthesis of natural products and for engineering the production of novel derivatives.

General Workflow:

-

Gene Cluster Amplification: Amplify the entire spo biosynthetic gene cluster from the genomic DNA of a producing Hypomontagnella strain using high-fidelity PCR.

-

Vector Construction: Clone the amplified gene cluster into a suitable fungal expression vector. This often involves yeast-based homologous recombination (e.g., using the pTYGS vector series) to assemble the large gene cluster into the vector.

-

Transformation: Transform the expression vector into protoplasts of Aspergillus oryzae. The polyethylene glycol (PEG)-mediated transformation method is commonly used.

-

Selection and Screening: Select for transformed fungal colonies based on a selectable marker present on the vector (e.g., auxotrophic or resistance markers).

-

Cultivation and Analysis: Cultivate the positive transformants in a suitable production medium.

-

Extraction and Compound Identification: Extract the secondary metabolites from the culture and analyze the extracts by HPLC-MS to identify the production of this compound and any novel intermediates or shunt products.

Conclusion

This technical guide provides a solid foundation for researchers and drug development professionals interested in the natural production of this compound and its derivatives. The identification of the producing organisms, elucidation of the biosynthetic pathway, and the availability of detailed experimental protocols will facilitate further research into these promising bioactive compounds. Future work should focus on optimizing production yields, exploring the full spectrum of derivatives produced by different strains, and further characterizing their pharmacological properties. The use of heterologous expression systems holds great promise for the engineered biosynthesis of novel and potent this compound analogs for drug discovery and development.

References

- 1. archimer.ifremer.fr [archimer.ifremer.fr]

- 2. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04886K [pubs.rsc.org]

- 3. repo.uni-hannover.de [repo.uni-hannover.de]

- 4. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Evaluation of melanin production by Sporothrix luriei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sporochartines A-E, A New Family of Natural Products from the Marine Fungus Hypoxylon monticulosum Isolated from a Sphaerocladina Sponge [archimer.ifremer.fr]

- 8. This compound derivatives as chemotaxonomic markers for Hypoxylon monticulosum - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Sporothriolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sporothriolide, a fungal metabolite. The information is curated for researchers and professionals involved in natural product chemistry, analytical chemistry, and drug development. This document presents nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) data in a structured format, alongside detailed experimental protocols.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data for this compound is presented in Table 1. This data is crucial for the confirmation of the elemental composition of the molecule.

Table 1: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 239.1278 | 239.1274 | C₁₃H₁₉O₄ |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The ¹H and ¹³C NMR spectroscopic data for this compound, recorded in deuterated chloroform (CDCl₃), are summarized in Tables 2 and 3, respectively. This data is fundamental for the structural elucidation of the molecule.

Table 2: ¹H NMR Data for this compound (CDCl₃) [1][2]

| Position | Chemical Shift (δ) ppm |

| 3 | 1.25 (d, 7.2) |

| 3a | 3.25 (m) |

| 5a | 6.46 (d, 2.8) |

| 5b | 6.15 (d, 2.8) |

| 6 | 4.64 (t, 8.4) |

| 6a | 5.14 (dd, 8.4, 4.0) |

| 1' | 4.00 (m) |

| 2' | 1.86 (m), 1.62 (m) |

| 3' | 1.30 (m) |

| 4' | 1.30 (m) |

| 5' | 1.30 (m) |

| 6' | 0.88 (t, 7.0) |

Table 3: ¹³C NMR Data for this compound (CDCl₃) [1][2]

| Position | Chemical Shift (δ) ppm |

| 2 | 175.0 |

| 3 | 14.0 |

| 3a | 45.5 |

| 4 | 171.2 |

| 5 | 126.8 |

| 5-CH₂ | 125.2 |

| 6 | 78.1 |

| 6a | 85.3 |

| 1' | 72.9 |

| 2' | 34.2 |

| 3' | 25.1 |

| 4' | 31.5 |

| 5' | 22.5 |

| 6' | 13.9 |

Infrared (IR) Spectroscopic Data

Table 4: IR Data for this compound Derivatives (KBr, cm⁻¹) [2]

| Functional Group | Sporothric acid | Isosporothric acid |

| O-H stretch | 2957, 2928, 2858 | 2957, 2927, 2857 |

| C=O stretch (lactone) | 1762 | 1749 |

| C=O stretch (acid) | 1738 | 1728 |

| C=C stretch | 1627 | - |

| C-O stretch | 1272, 1189 | 1213, 1114 |

| C-H bend | 1384 | - |

| Other | - | 719 |

Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

Methodology: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Bruker Daltonics Apex IV 7T-FT-ICR-MS or similar) is used.

-

Ionization Mode: Positive ion mode ([M+H]⁺) is commonly used for this class of compounds.

-

Data Acquisition: Data is acquired over a relevant mass range, and the accurate mass is determined to calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer to elucidate the structure of the molecule.

-

Sample Preparation: The purified this compound sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or similar) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data is processed using appropriate software (e.g., TopSpin, Mnova) involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Methodology: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation (KBr Pellet Method): A small amount of the purified this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum One or similar) is used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of a plain KBr pellet is recorded and subtracted from the sample spectrum.

-

Data Analysis: The absorption bands in the spectrum are correlated with specific functional group vibrations.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to Sporothriolide: Chemical Structure, Stereochemistry, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporothriolide, a naturally occurring furo[3,4-b]furan-2,4-dione, has garnered significant interest within the scientific community due to its potent antifungal properties. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological aspects of this compound. Detailed spectroscopic and crystallographic data are presented, alongside established protocols for its isolation and enantioselective total synthesis. Furthermore, this document explores the current understanding of its biosynthetic pathway, providing a basis for future bioengineering efforts. While the precise molecular mechanism of its antifungal action is still under investigation, this guide discusses plausible signaling pathways that may be targeted by this promising natural product.

Chemical Structure and Stereochemistry

This compound is a bicyclic lactone with the systematic IUPAC name (3aR,6S,6aR)-6-hexyl-3-methylidenedihydrofuro[3,4-b]furan-2,4-dione. Its chemical formula is C₁₃H₁₈O₄, and it has a molecular weight of 238.28 g/mol .

The core of the molecule consists of a fused furo[3,4-b]furan-2,4-dione ring system. A hexyl chain is attached at the C6 position, and an exocyclic methylene group is present at the C3 position. The stereochemistry of this compound has been unambiguously determined through a combination of spectroscopic techniques and X-ray crystallography of its derivatives. The absolute configuration has been established as (3aR, 6S, 6aR).[1]

Key Stereochemical Features:

-

Three Chiral Centers: C3a, C6, and C6a.

-

Relative Stereochemistry: The protons at C3a and C6a are in a cis relationship, while the hexyl group at C6 is positioned trans to the proton at C6a.

Quantitative Data

NMR Spectroscopic Data

The structural elucidation of this compound has been heavily reliant on Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, compiled from published data.[1][2]

Table 1: ¹H NMR Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 3-CH₂a | 6.46 | d | 2.5 |

| 3-CH₂b | 6.15 | d | 2.5 |

| 3a-H | 4.00 | m | |

| 6-H | 4.64 | m | |

| 6a-H | 5.14 | dd | 6.0, 3.5 |

| 1' | 1.86, 1.65 | m | |

| 2' | 1.35-1.25 | m | |

| 3' | 1.35-1.25 | m | |

| 4' | 1.35-1.25 | m | |

| 5' | 1.30 | m | |

| 6' | 0.88 | t | 6.8 |

Table 2: ¹³C NMR Data for this compound (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | 172.1 |

| 3 | 129.8 |

| 3a | 46.2 |

| 4 | 167.5 |

| 6 | 77.2 |

| 6a | 82.8 |

| 7 | 127.3 |

| 1' | 31.5 |

| 2' | 28.9 |

| 3' | 25.4 |

| 4' | 28.8 |

| 5' | 22.5 |

| 6' | 14.0 |

X-ray Crystallographic Data

Table 3: Crystallographic Data for a this compound Derivative

| Parameter | Value |

| Chemical Formula | C₁₃H₂₀O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.7071(4) |

| b (Å) | 7.9026(4) |

| c (Å) | 17.3139(7) |

| α (°) | 90 |

| β (°) | 101.617(4) |

| γ (°) | 90 |

| Volume (ų) | 1300.97(10) |

| Z | 4 |

Experimental Protocols

Isolation from Hypoxylon monticulosum

This compound can be isolated from the fermentation broth of the fungus Hypoxylon monticulosum. The following is a generalized protocol based on published methods.[2]

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Methodology:

-

Fermentation: Hypoxylon monticulosum is cultured in a suitable liquid medium (e.g., yeast-malt-glucose) under aerobic conditions for a period sufficient for secondary metabolite production (typically 14-21 days).

-

Extraction: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with an organic solvent such as ethyl acetate.

-

Concentration: The organic extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of a nonpolar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate).

-

Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) and bioassay, are pooled and further purified by preparative high-performance liquid chromatography (HPLC).

-

Characterization: The purified compound is characterized by mass spectrometry (MS) and NMR spectroscopy to confirm its identity and purity.

Enantioselective Total Synthesis

An efficient seven-step enantioselective total synthesis of this compound has been reported by Kimura et al.[3][4][5] The key steps involve a diastereoselective Michael addition and the installation of the α-methylene lactone unit in the final step.

Retrosynthetic Analysis of this compound

Caption: Retrosynthetic analysis of this compound.

A detailed experimental protocol is available in the supporting information of the original publication by Kimura et al. in the Journal of Organic Chemistry, 2021. The synthesis commences from a commercially available β,γ-unsaturated carboxylic acid and a chiral oxazolidinone auxiliary to establish the key stereocenters.

Biosynthesis and Antifungal Activity

Biosynthetic Pathway

The biosynthesis of this compound is believed to proceed through a polyketide pathway. The biosynthetic gene cluster for this compound has been identified, providing insights into its formation. The pathway likely involves the condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and subsequent modifications to yield the final furo[3,4-b]furan-2,4-dione core.

Proposed Biosynthetic Pathway of this compound

Caption: Simplified proposed biosynthetic pathway of this compound.

Antifungal Activity and Potential Signaling Pathway Interactions

This compound exhibits potent antifungal activity against a range of fungal pathogens, including phytopathogens and human opportunistic pathogens. While the precise molecular mechanism of action is not yet fully elucidated, its α-methylene-γ-butyrolactone moiety is a common feature in many biologically active natural products and is known to be a reactive Michael acceptor. This suggests that this compound may exert its antifungal effect by covalently modifying key cellular nucleophiles, such as cysteine residues in essential enzymes or regulatory proteins.

Many antifungal agents disrupt crucial signaling pathways in fungi, such as the High Osmolarity Glycerol (HOG) pathway, which is a Mitogen-Activated Protein Kinase (MAPK) cascade, or the Target of Rapamycin (TOR) signaling pathway. These pathways are central to the fungal stress response, cell wall integrity, and growth. It is plausible that this compound's interference with cellular homeostasis could lead to the dysregulation of these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound derivatives as chemotaxonomic markers for Hypoxylon monticulosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Seven-Step Total Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Collection - Seven-Step Total Synthesis of this compound - The Journal of Organic Chemistry - Figshare [figshare.com]

- 5. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Biological Activity Screening of Sporothriolide Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporothriolide, a furofurandione-type fungal metabolite, has garnered interest within the scientific community for its potential biological activities. Isolated from various fungal species, including Hypoxylon monticulosum and Nodulisporium sp., this natural product presents a scaffold for potential therapeutic development. This technical guide provides a comprehensive overview of the current knowledge on the biological activity screening of this compound extracts, with a focus on its antifungal, cytotoxic, and potential anti-inflammatory properties. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows are presented to facilitate further research and drug discovery efforts in this area.

Biological Activities of this compound

The primary biological activity associated with this compound is its antifungal action. Studies have also investigated its potential as an anticancer and anti-inflammatory agent, with varying results.

Antifungal Activity

This compound has demonstrated significant inhibitory effects against a range of filamentous fungi and yeasts.[1] Its antifungal properties make it a candidate for the development of new anti-infective agents, particularly in the context of rising antimicrobial resistance.

Quantitative Antifungal Data

The antifungal efficacy of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various fungal species.

| Fungal Species | MIC (µg/mL) | Reference |

| Mucor plumbeus | 1 - 5 | [2] |

| Candida albicans | 5 - 10 | [2] |

| Rhodotorula glutinis | 1 - 5 | |

| Pichia anomala | 5 - 10 | |

| Schizosaccharomyces pombe | 1 - 5 | [3] |

| Mucor hiemalis | 1 - 5 | [3] |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungal Species.

Anticancer Activity

The direct anticancer activity of this compound appears to be limited based on current research. Cytotoxicity screenings have shown a lack of significant effect on several human cancer cell lines.

Quantitative Cytotoxicity Data

Studies have reported no significant cytotoxic effects of this compound on the following human cancer cell lines at concentrations typically tested for antifungal activity.

| Cell Line | Cancer Type | Observation | Reference |

| HCT-116 | Human Colon Carcinoma | No cytotoxic effects observed | [2] |

| CHO-K1 | Chinese Hamster Ovary | No cytotoxic effects observed | [2] |

| U-2 OS | Human Bone Osteosarcoma | No cytotoxic effects observed | [2] |

Table 2: Cytotoxicity Screening of this compound against Human Cancer Cell Lines.

It is noteworthy that some derivatives of this compound, such as sporochartines, which are Diels-Alder adducts of this compound and trienylfuranol A, have demonstrated potent cytotoxic activities against human cancer cell lines.[4][5] This suggests that while this compound itself may not be directly cytotoxic, it serves as a valuable scaffold for the synthesis of potentially potent anticancer compounds.

Anti-inflammatory Activity

Currently, there is a notable lack of specific data on the anti-inflammatory activity of this compound. While the broader class of furan-containing natural products has been reported to possess anti-inflammatory properties through mechanisms such as the inhibition of nitric oxide (NO) production and modulation of cyclooxygenase (COX) enzymes, direct evidence for this compound's involvement in these pathways is not yet available in the scientific literature.[6][7][8] The investigation of this compound's effects on key inflammatory signaling pathways, such as the NF-κB and MAPK pathways, represents a promising avenue for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activity screening of this compound extracts.

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of this compound from fungal cultures is outlined below. This can be adapted based on the specific fungal strain and culture conditions.

-

Culturing: The this compound-producing fungal strain is cultured in a suitable liquid medium (e.g., Potato Dextrose Broth) under optimal conditions for secondary metabolite production.

-

Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then subjected to solvent extraction, typically with ethyl acetate, to partition the organic compounds, including this compound, into the organic phase.

-

Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to chromatographic techniques for purification. This often involves initial separation by column chromatography on silica gel, followed by further purification of the active fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[1]

-

Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

-

Inoculum Preparation: Fungal isolates are grown on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in sterile saline and adjusted to a standardized concentration (e.g., 10^4 to 10^5 CFU/mL).

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (medium with inoculum, no drug) and a negative control (medium only) are included.

-

Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Human cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound extract for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (solvent used to dissolve this compound) is also included.

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

In Vitro Anti-inflammatory Screening (General Protocol)

As no specific anti-inflammatory data for this compound exists, a general protocol for initial screening is provided.

-

Cell Culture: A suitable cell line for inflammation studies, such as RAW 264.7 murine macrophages or THP-1 human monocytes, is used. THP-1 cells are typically differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).

-

Induction of Inflammation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response, characterized by the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.

-

Compound Treatment: The cells are pre-treated with various concentrations of this compound extract for a short period before the addition of the inflammatory stimulus.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Cytokine Production (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: The inhibitory effect of this compound on the production of these inflammatory mediators is calculated, and IC50 values can be determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by this compound is crucial for elucidating its mechanism of action and for guiding further drug development.

Biosynthetic Pathway of this compound

The biosynthetic pathway of this compound has been elucidated and involves a series of enzymatic reactions starting from primary metabolites.[5][9] This pathway provides insights into the natural production of this compound and may offer opportunities for biosynthetic engineering to produce novel derivatives.

Potential Anti-inflammatory Mechanism: A Hypothetical Model

While not yet demonstrated for this compound, many natural products exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. A hypothetical model of how a compound like this compound could interfere with this pathway is presented below. Future research is needed to validate this potential mechanism.

Conclusion and Future Directions

This compound exhibits promising antifungal activity, warranting further investigation as a potential lead compound for the development of new anti-infective therapies. In contrast, its direct anticancer activity appears to be limited, although its chemical scaffold may be valuable for the synthesis of more potent derivatives.

A significant knowledge gap exists regarding the anti-inflammatory properties of this compound. Future research should focus on systematically screening this compound for anti-inflammatory effects using a battery of in vitro and in vivo models. Elucidating its mechanism of action on key inflammatory signaling pathways, such as NF-κB and MAPK, will be critical in determining its potential as an anti-inflammatory agent. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers embarking on these future investigations into the multifaceted biological activities of this compound.

References

- 1. This compound derivatives as chemotaxonomic markers for Hypoxylon monticulosum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sporothrix schenckii lipid inhibits macrophage phagocytosis: involvement of nitric oxide and tumour necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sporothioethers: deactivated alkyl citrates from the fungus Hypomontagnella monticulosa - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06542A [pubs.rsc.org]

- 4. Frontiers | Anti-inflammatory compounds from the mangrove endophytic fungus Amorosia sp. SCSIO 41026 [frontiersin.org]

- 5. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - Chemical Science (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Antifungal Spectrum of Activity for Sporothriolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sporothriolide, a furofurandione-type fungal metabolite, has demonstrated notable antifungal properties, positioning it as a compound of interest for the development of novel antifungal agents. This technical guide provides a comprehensive overview of the antifungal spectrum of activity of this compound, detailing its efficacy against various fungal pathogens, the experimental protocols used for its evaluation, and an exploration of its biosynthetic origins.

Antifungal Spectrum and Efficacy

This compound has exhibited potent inhibitory activity against a range of phytopathogenic fungi. The quantitative data for its antifungal efficacy are summarized below.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Assay Type | Efficacy Metric | Value | Reference |

| Rhizoctonia solani | Mycelial Growth Inhibition | EC50 | Not explicitly stated in snippets | [1] |

| Sclerotinia sclerotiorum | Mycelial Growth Inhibition | EC50 | Not explicitly stated in snippets | [1] |

| Magnaporthe oryzae | Conidial Germination Inhibition | - | Potent inhibition | [1] |

| Unspecified Fungi | Not specified | EC50 | 11.6 ± 0.8 μM | [2] |

Note: The specific EC50 values for R. solani and S. sclerotiorum and the fungus corresponding to the 11.6 µM EC50 value are not available in the provided search snippets. Further research is required to ascertain these specific values.

This compound was isolated from the endophytic fungus Nodulisporium sp. A21, found in the leaves of Ginkgo biloba.[1] Its potent antifungal activity suggests its potential as a lead compound for the development of new fungicides.[1]

Experimental Protocols

The evaluation of this compound's antifungal activity involved the following key experimental methodologies.

Mycelial Growth Inhibition Assay

This assay was utilized to determine the efficacy of this compound against Rhizoctonia solani and Sclerotinia sclerotiorum.[1]

Methodology:

-

Fungal Culture: The target fungi, R. solani and S. sclerotiorum, were cultured on a suitable solid medium such as Potato Dextrose Agar (PDA).

-

Inoculum Preparation: Mycelial plugs were obtained from the actively growing margin of the fungal colonies.

-

Assay Plates: Petri dishes containing PDA amended with varying concentrations of this compound were prepared. A control plate without this compound was also included.

-

Inoculation: A mycelial plug was placed at the center of each agar plate.

-

Incubation: The plates were incubated at a controlled temperature (typically 25-28°C) for a specified period.

-

Data Collection: The diameter of the fungal colony was measured in both the treatment and control plates.

-

Analysis: The percentage of mycelial growth inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group. The EC50 value, the concentration of this compound that causes 50% inhibition of mycelial growth, was then determined.

Conidial Germination Inhibition Assay

This assay was employed to assess the inhibitory effect of this compound on the conidial germination of Magnaporthe oryzae.[1]

Methodology:

-

Conidial Suspension: Conidia of M. oryzae were harvested from sporulating cultures and suspended in a sterile solution (e.g., sterile distilled water or a minimal nutrient medium). The concentration of the conidial suspension was adjusted to a predetermined value using a hemocytometer.

-

Treatment: The conidial suspension was mixed with different concentrations of this compound. A control group without this compound was included.

-

Incubation: A small aliquot of the treated and control conidial suspensions was placed on a sterile, hydrophobic surface (e.g., a glass slide or coverslip) within a humid chamber to facilitate germination. The incubation was carried out at an optimal temperature (around 25°C) for a defined period (typically 2-24 hours).

-

Microscopic Examination: After incubation, the conidia were observed under a microscope to determine the germination status. A conidium was considered germinated if the length of the germ tube was equal to or greater than the diameter of the conidium.

-

Data Analysis: The percentage of germinated conidia was calculated for each treatment and the control. The percentage of inhibition of conidial germination was then determined.

Bio-assay Guided Fractionation and Isolation of this compound

The discovery of this compound's antifungal activity was facilitated by a bioassay-guided fractionation process.

Caption: Workflow for the isolation of this compound.

Signaling Pathway and Mechanism of Action

The precise molecular mechanism of action and the specific signaling pathways inhibited by this compound in susceptible fungi have not been elucidated in the available literature. Furofurandione compounds are known to possess a reactive α,β-unsaturated lactone moiety, which can potentially act as a Michael acceptor, forming covalent adducts with cellular nucleophiles such as cysteine residues in proteins. This could lead to the inactivation of essential enzymes or regulatory proteins involved in fungal growth, development, and pathogenesis. However, further research is required to identify the specific molecular targets and signaling cascades affected by this compound.

Conclusion

This compound is a promising natural product with significant antifungal activity against important plant pathogens. Its efficacy against Rhizoctonia solani, Sclerotinia sclerotiorum, and Magnaporthe oryzae highlights its potential for development as a novel fungicide. Future research should focus on elucidating its precise mechanism of action, identifying its molecular targets, and expanding the evaluation of its antifungal spectrum to a broader range of fungal species, including those of clinical relevance. A comprehensive understanding of its mode of action will be crucial for its potential optimization and application in agriculture or medicine.

References

The Biosynthetic Crossroads of Sporothriolide and Canadensolide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sporothriolide and canadensolide, two fungal secondary metabolites with significant biological activities, share a common biosynthetic origin rooted in alkylitaconic acid precursors. This guide elucidates the intricate relationship between their biosynthetic pathways, detailing the known enzymatic steps, key intermediates, and regulatory logic. Drawing from foundational feeding experiments and modern genomic insights, we present a comprehensive overview of the synthesis of these α-methylene-γ-butyrolactones. This document provides structured quantitative data, detailed experimental methodologies, and visual diagrams of the biosynthetic pathways to serve as a technical resource for researchers in natural product synthesis and drug development.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, the α-methylene-γ-butyrolactone class of molecules has garnered significant interest due to its wide range of activities, including antifungal and cytotoxic properties. This compound, produced by species of Hypomontagnella, and canadensolide, from Penicillium canadense, are prominent members of this class. Early biosynthetic studies suggested a close relationship between these two compounds, a hypothesis that has been substantiated by the elucidation of their common origins from fatty acid and citric acid cycle intermediates. Understanding the nuances of their biosynthesis is critical for harnessing their therapeutic potential through synthetic biology and metabolic engineering approaches.

The Common Precursor: Alkylitaconic Acid Biosynthesis

The biosynthetic pathways for both this compound and canadensolide diverge from a common intermediate, an alkylitaconic acid. The formation of this key precursor is a conserved process in several fungal species. It is suggested that these are biosynthesized from acyl-CoA and oxaloacetic acid[1][2]. Subsequent modifications, such as those carried out by hydroxylases and dehydratases, are likely involved in the later stages of the biosynthesis of α-methylene-γ-butyrolactones[1][2].

The initial steps of this pathway are outlined below:

-

Fatty Acid Synthesis: The pathway begins with the synthesis of a fatty acyl-CoA molecule. In the case of this compound, a dedicated fungal fatty acid synthase (FAS) system is responsible for producing decanoate[3].

-

Condensation with Oxaloacetate: The fatty acyl-CoA then undergoes a condensation reaction with oxaloacetate, a key intermediate from the citric acid cycle. This step is catalyzed by a citrate synthase-like enzyme to form an alkylcitric acid.

-

Formation of Alkylitaconic Acid: The alkylcitric acid is then further processed, likely through dehydration and decarboxylation steps, to yield the corresponding alkylitaconic acid.

Divergent Pathways to this compound and Canadensolide

From the central alkylitaconic acid intermediate, the pathways diverge to form the distinct structures of this compound and canadensolide. This divergence is orchestrated by a series of tailoring enzymes that introduce specific functional groups and stereochemistry.

This compound Biosynthesis

The biosynthetic gene cluster for this compound (spo) has been identified in several Hypomontagnella species, providing significant insight into its formation[4]. The key enzymatic steps following the formation of the alkylitaconic acid precursor are believed to involve a series of oxidations and lactonizations.

-

Key Enzymes: The spo cluster encodes for a suite of enzymes including a fatty acid synthase, a citrate synthase, oxidoreductases, and a hydrolase.

-

Proposed Mechanism: It is hypothesized that the alkylitaconic acid undergoes hydroxylation and subsequent intramolecular cyclization reactions to form the characteristic furofurandione core of this compound. The precise sequence and mechanisms of these late-stage modifications are still under investigation.

Canadensolide Biosynthesis

The biosynthetic pathway to canadensolide is less characterized at the molecular level compared to this compound. However, foundational research, particularly the work of Hayes (1982), established the precursor-product relationship through feeding experiments with canadensolide derivatives[1].

-

Key Intermediates: The biosynthesis of canadensolide, a "type A bislactone," is thought to proceed through the formation of monolactone intermediates such as canadensic acid.

-

Proposed Mechanism: The alkylitaconic acid precursor is likely hydroxylated at a specific position on the alkyl chain, followed by lactonization to form the first γ-butyrolactone ring. Subsequent enzymatic modifications would then lead to the formation of the second lactone ring, resulting in the bislactone structure of canadensolide.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data regarding the yields and enzyme kinetics of the this compound and canadensolide biosynthetic pathways. The following table summarizes the types of quantitative data that are crucial for a deeper understanding and for metabolic engineering efforts.

| Data Type | Relevance to Biosynthesis | Potential for Future Research |

| Precursor Incorporation Rates | Elucidates the efficiency of conversion of early precursors (e.g., labeled acetate, fatty acids) into the final product. | Feeding studies with isotopically labeled intermediates to precisely map the flow of carbons through the pathway. |

| Enzyme Kinetics (Km, kcat) | Defines the substrate specificity and catalytic efficiency of the key biosynthetic enzymes (e.g., FAS, citrate synthase, hydroxylases). | In vitro characterization of heterologously expressed and purified enzymes from the respective gene clusters. |

| Production Titers (mg/L) | Measures the overall productivity of the fungal strains under different fermentation conditions. | Optimization of culture conditions and metabolic engineering of the producer strains to enhance yields. |

| Gene Expression Levels (qPCR) | Correlates the expression of biosynthetic genes with the production of the secondary metabolites. | Transcriptomic analysis of the producer strains under different growth phases and culture conditions. |

Experimental Protocols

The elucidation of the biosynthetic pathways for this compound and canadensolide has relied on a combination of classical biochemical techniques and modern molecular biology approaches. Below are generalized protocols for key experiments.

Gene Knockout Studies in Hypomontagnella sp.

This protocol is based on the methods used to identify the function of genes in the this compound biosynthetic cluster[4].

-

Vector Construction: A gene replacement vector is constructed containing flanking regions of the target gene (e.g., the FAS or citrate synthase gene) and a selectable marker (e.g., hygromycin resistance).

-

Protoplast Formation: Fungal mycelia are treated with a mixture of cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: The gene replacement vector is introduced into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

-

Selection and Screening: Transformed protoplasts are regenerated on a selective medium containing the appropriate antibiotic. Putative mutants are then screened by PCR to confirm the gene replacement event.

-

Metabolite Analysis: The culture extracts of the wild-type and mutant strains are analyzed by HPLC or LC-MS to compare their secondary metabolite profiles and confirm the loss of this compound production in the mutant.

Heterologous Expression of Biosynthetic Genes

This protocol allows for the functional characterization of individual or subsets of biosynthetic genes in a well-characterized host organism, such as Aspergillus oryzae[4].

-

Gene Amplification and Cloning: The target biosynthetic genes are amplified from the cDNA of the producer organism and cloned into a fungal expression vector under the control of a strong, inducible promoter.

-

Host Transformation: The expression vector is introduced into a suitable fungal host using protoplast transformation or Agrobacterium tumefaciens-mediated transformation.

-

Cultivation and Induction: The recombinant fungal strain is cultivated under conditions that induce the expression of the heterologous genes.

-

Metabolite Extraction and Analysis: The culture broth and mycelia are extracted, and the extracts are analyzed by HPLC or LC-MS to detect the production of expected intermediates or final products.

Feeding Studies with Labeled Precursors

This classical technique is used to trace the incorporation of precursors into the final natural product, as was done to link canadensolide to its precursors.

-

Precursor Synthesis: An isotopically labeled (e.g., ¹³C or ¹⁴C) potential precursor is chemically synthesized.

-

Culture Inoculation and Growth: The producing fungal strain is grown in a suitable liquid medium until it reaches the desired growth phase for secondary metabolite production.

-

Precursor Administration: The labeled precursor is added to the culture.

-

Incubation and Harvesting: The culture is incubated for a further period to allow for the uptake and metabolism of the labeled precursor. The mycelia and culture broth are then harvested.

-

Isolation and Analysis: The target natural product is purified from the culture extract. The incorporation of the isotopic label is then determined by mass spectrometry or NMR spectroscopy.

Visualizing the Biosynthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of this compound and canadensolide biosynthesis.

Caption: Relationship between this compound and Canadensolide Biosynthesis.

Caption: Workflow for Gene Function Analysis in Fungal Secondary Metabolism.

Conclusion and Future Perspectives

The biosynthetic pathways of this compound and canadensolide offer a fascinating example of how fungi generate structural diversity from common metabolic precursors. While significant progress has been made in understanding the early steps of their formation and in identifying the this compound gene cluster, many questions remain. Future research should focus on:

-

Identification of the Canadensolide Gene Cluster: A crucial next step is the identification and characterization of the biosynthetic gene cluster for canadensolide in Penicillium canadense. This will allow for a direct comparison with the this compound cluster and provide definitive insights into the enzymatic basis for their structural differences.

-

Biochemical Characterization of Tailoring Enzymes: The heterologous expression and in vitro characterization of the hydroxylases, cyclases, and other tailoring enzymes from both pathways are essential to unravel the precise mechanisms of lactone ring formation and modification.

-

Metabolic Engineering: With a complete understanding of the biosynthetic pathways and their regulation, metabolic engineering strategies can be employed to overproduce these valuable compounds or to generate novel analogs with improved therapeutic properties.

This technical guide provides a solid foundation for researchers to delve into the captivating world of this compound and canadensolide biosynthesis, paving the way for new discoveries and applications in medicine and biotechnology.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparing total chemical synthesis and total biosynthesis routes to fungal specialized metabolites - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00015C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. repo.uni-hannover.de [repo.uni-hannover.de]

Methodological & Application

Enantioselective Total Synthesis of Sporothriolide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective total synthesis of Sporothriolide, a naturally occurring fungal metabolite with antifungal, antibacterial, and herbicidal properties. The presented seven-step synthesis, developed by Kimura and colleagues, offers an efficient route to this bioactive molecule, achieving a 21% overall yield.[1][2]

The key strategic elements of this synthesis include a highly diastereoselective Michael addition to establish the core stereochemistry, the innovative use of an aromatic ring as a masked carboxylic acid, and a final step involving the base-promoted elimination of nitrous acid to install the crucial α-methylene lactone moiety.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the enantioselective total synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Acylation | (S)-4-isopropyloxazolidin-2-one | Acyl oxazolidinone 14 | 3-furoic acid, PivCl, Et3N, LiCl, THF | 95 | N/A |

| 2 | Michael Addition | Acyl oxazolidinone 14 and nitro olefin 13 | Michael adduct 20 | TiCl4, DIPEA, CH2Cl2, -78 °C | 85 | >99:1 |

| 3 | Reductive Cleavage | Michael adduct 20 | Carboxylic acid 21 | H2, Pd(OH)2/C, THF/H2O | 98 | N/A |

| 4 | Esterification | Carboxylic acid 21 | Methyl ester 22 | TMSCHN2, MeOH, benzene | 99 | N/A |

| 5 | Oxidative Cleavage | Methyl ester 22 | Dicarboxylic acid monoester 23 | RuCl3·nH2O, NaIO4, CCl4, MeCN, H2O | 89 | N/A |

| 6 | Lactonization | Dicarboxylic acid monoester 23 | Lactone 24 | EDCI·HCl, DMAP, CH2Cl2 | 87 | N/A |

| 7 | Elimination | Lactone 24 | This compound (1) | 2,4,6-collidine, toluene, 110 °C | 75 | N/A |

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of this compound are provided below.

Step 1: Synthesis of Acyl oxazolidinone (14)

To a solution of 3-furoic acid (1.0 eq) in THF at 0 °C is added triethylamine (2.2 eq) followed by trimethylacetyl chloride (1.1 eq). The mixture is stirred for 1 hour at 0 °C. In a separate flask, (S)-4-isopropyloxazolidin-2-one (1.0 eq) is treated with n-butyllithium (1.0 eq) in THF at -78 °C and stirred for 15 minutes. The previously prepared mixed anhydride solution is then added to the lithiated oxazolidinone solution via cannula. The reaction is stirred at -78 °C for 30 minutes and then warmed to 0 °C for 1 hour. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford acyl oxazolidinone 14 .